Cas no 6208-98-6 (L-Glutamic acid, 3-hydroxy-, (3R)-)
6208-98-6 structure
Product Name:L-Glutamic acid, 3-hydroxy-, (3R)-
CAS-Nr.:6208-98-6
MF:C5H9NO5
MW:163.128661870956
CID:1635245
PubChem ID:10899010
Update Time:2025-04-21
L-Glutamic acid, 3-hydroxy-, (3R)- Chemische und physikalische Eigenschaften
Namen und Kennungen
-
- L-Glutamic acid, 3-hydroxy-, (3R)-
- Threo-beta-hydroxy-DL-glutamic acid
- CHEBI:48063
- THREO-.BETA.-HYDROXY-DL-GLUTAMIC ACID
- Q27120925
- .BETA.-HYDROXY-L-GLUTAMIC ACID, THREO-
- THREO-.BETA.-HYDROXY-L-GLUTAMIC ACID, (+)-
- UNII-617023YYQ5
- 880390895E
- L-Threo-beta-hydroxyglutamic acid
- (2S,3R)-2-Amino-3-hydroxypentanedioicacid
- (3R)-3-hydroxy-L-glutamic acid
- L-Glutamic acid, 3-hydroxy-, threo-
- 6208-98-6
- beta-Hydroxy-DL-glutamic acid, threo-
- Threo-beta-hydroxy-L-glutamic acid, (+)-
- Hydroxyglutamic acid DL-threo-form [MI]
- Glutamic acid, 3-hydroxy-, DL-threo-
- C22314
- (R)-3-hydroxy-L-glutamic acid
- Threo-3-hydroxyglutamic acid
- L-THREO-.BETA.-HYDROXYGLUTAMIC ACID
- DTXSID60447578
- 617023YYQ5
- (2S,3R)-2-Amino-3-hydroxypentanedioic acid
- THREO-.BETA.-HYDROXY-L-GLUTAMIC ACID
- (2S,3R)-2-amino-3-hydroxypentanedioic acid (non-preferred name)
- Hydroxyglutamic acid L-threo-isomer [MI]
- D-Glutamic acid, 3-hydroxy-, (3S)-rel-
- 17093-76-4
- Threo-beta-hydroxy-L-glutamic acid
- beta-Hydroxy-L-glutamic acid, threo-
- (3R)-3-hydroxy-L-glutamate
- UNII-880390895E
- .BETA.-HYDROXY-DL-GLUTAMIC ACID, THREO-
-
- Inchi: 1S/C5H9NO5/c6-4(5(10)11)2(7)1-3(8)9/h2,4,7H,1,6H2,(H,8,9)(H,10,11)/t2-,4+/m1/s1
- InChI-Schlüssel: LKZIEAUIOCGXBY-FONMRSAGSA-N
- Lächelt: O[C@H](CC(=O)O)[C@@H](C(=O)O)N
Berechnete Eigenschaften
- Genaue Masse: 163.04807
- Monoisotopenmasse: 163.04807239g/mol
- Isotopenatomanzahl: 0
- Anzahl der Spender von Wasserstoffbindungen: 4
- Anzahl der Akzeptoren für Wasserstoffbindungen: 6
- Schwere Atomanzahl: 11
- Anzahl drehbarer Bindungen: 4
- Komplexität: 168
- Anzahl kovalent gebundener Einheiten: 1
- Definierte Atom-Stereozentrenzahl: 2
- Undefined Atom Stereocenter Count: 0
- Definierter Bond-Stereozentrenzahl: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: -4.5
- Topologische Polaroberfläche: 121Ų
Experimentelle Eigenschaften
- PSA: 120.85
L-Glutamic acid, 3-hydroxy-, (3R)- Verwandte Literatur
-
Dhirendra K. Chaudhary,Pramendra Kumar,Lokendra Kumar RSC Adv., 2016,6, 94731-94738
-
Weili Dai,Guangjun Wu,Michael Hunger Chem. Commun., 2015,51, 13779-13782
-
Abdelaziz Houmam,Emad M. Hamed Chem. Commun., 2012,48, 11328-11330
-
Maomao Hou,Fenglin Zhong,Qiu Jin,Enjiang Liu,Jie Feng,Tengyun Wang,Yue Gao RSC Adv., 2017,7, 34392-34400
-
Qiaoe Wang,Meiling Lian,Xiaowen Zhu,Xu Chen RSC Adv., 2021,11, 192-197
6208-98-6 (L-Glutamic acid, 3-hydroxy-, (3R)-) Verwandte Produkte
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 632627-70-4(Benzoic acid, 3-amino-5-(4-morpholinyl)-)
- 1041582-12-0(3,4-dichloro-N-(2,2,2-trifluoroethyl)aniline)
- 1396846-27-7(methyl 4-({2-(furan-2-yl)-2-hydroxypropylcarbamoyl}formamido)benzoate)
- 2229220-02-2(3-(1-bromo-2-methylpropan-2-yl)-4-chloro-2-fluoropyridine)
- 893939-57-6(ethyl 2-3-(3,4-dimethoxyphenyl)-7-oxo-3H,6H,7H-1,2,3triazolo4,5-dpyrimidin-6-ylpropanoate)
Empfohlene Lieferanten
Hebei Liye chemical Co.,Ltd
Gold Mitglied
CN Lieferant
Großmenge
Xiamen PinR Bio-tech Co., Ltd.
Gold Mitglied
CN Lieferant
Großmenge
Shanghai Joy Biotech Ltd
Gold Mitglied
CN Lieferant
Großmenge
钜澜化工科技(青岛)有限公司
Gold Mitglied
CN Lieferant
Großmenge
ASIACHEM I&E (JIANGSU) CO., LTD
Gold Mitglied
CN Lieferant
Großmenge